![molecular formula C11H15Cl2N3O B1463080 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1193387-55-1](/img/structure/B1463080.png)
2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, also known as CL-218,872, is a benzodiazepine receptor antagonist that has been widely used in scientific research. This compound is a synthetic molecule that acts as a selective antagonist of the benzodiazepine receptor, which is a type of GABA receptor. The benzodiazepine receptor is involved in the regulation of anxiety, sleep, and muscle relaxation, and is the target of many drugs used to treat these conditions. The purpose of
Scientific Research Applications
Chemistry and Synthesis
Benzothiazole derivatives, including structures similar to "2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride," are central to various synthetic approaches and chemical properties exploration. These compounds demonstrate significant versatility in preparation procedures, spectroscopic properties, and potential as ligands in complex compounds. Their diverse reactivity and functionalization capabilities make them invaluable in organic synthesis, enabling the construction of complex molecules with biological and industrial relevance (Boča, Jameson, & Linert, 2011).
Biological Activity
The therapeutic potential of benzothiazoles and related heterocyclic compounds has been extensively documented. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural framework of benzothiazoles allows for diverse biological interactions, making them promising candidates for drug development. Their applications span from serving as core structures in pharmacologically active molecules to acting as building blocks for more complex synthetic targets (Kamal, Hussaini, & Malik, 2015).
Material Science and Corrosion Inhibition
Beyond biological applications, benzothiazole derivatives also find utility in material science, particularly in the field of corrosion inhibition. Compounds structurally related to "2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride" can serve as effective corrosion inhibitors for metals, offering protection in various corrosive environments. This application is crucial for extending the life of metal components in industrial settings, contributing to more durable and sustainable materials (Walker, 1976).
properties
IUPAC Name |
2-(oxolan-2-yl)-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h3-4,6,10H,1-2,5,12H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAWZRWGBMNCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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